molecular formula C27H30N4O7 B5591044 N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

Cat. No. B5591044
M. Wt: 522.5 g/mol
InChI Key: IJSBSYMFVPLHLP-RWPZCVJISA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to the specified molecule often involves multi-step chemical reactions, starting from simple precursors. For instance, studies on similar compounds have shown that the synthesis of hydrazone derivatives can be achieved through the reaction of hydrazides with aldehydes or ketones under various conditions (Kadhim & Mekky, 2021). The synthesis procedures typically aim to optimize yields and purity, with considerations for reaction conditions such as temperature, solvent choice, and reaction time.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by X-ray crystallography, revealing intricate details about their geometries and confirming the presence of specific functional groups (Quoc et al., 2019). These structures often display significant molecular interactions, such as hydrogen bonding, which can influence their physical properties and reactivity.

Chemical Reactions and Properties

Chemical reactions involving these compounds can vary widely, encompassing a range of organic synthesis techniques. Reactions such as nitration, acylation, and the formation of complexes with metals have been reported (Shakdofa et al., 2017). These reactions are crucial for modifying the chemical properties of the compounds for specific applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure and substituents present in the molecule. For example, the introduction of nitro groups can affect the electron distribution within the molecule, impacting its physical properties and interactions with solvents (Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds are significantly influenced by their functional groups. Hydrazone and nitro groups, in particular, impart a range of reactivities, allowing for further chemical modifications and applications in synthesis. The presence of these groups can also confer specific optical and electronic properties, making the compounds of interest for materials science applications (Naseema et al., 2010).

Scientific Research Applications

Optical Device Applications

Hydrazones similar to the compound have been synthesized and investigated for their third-order nonlinear optical properties using a single-beam z-scan technique. These compounds demonstrated two-photon absorption at 532 nm, indicating potential applications in optical devices such as optical limiters and optical switches. Among the compounds studied, certain hydrazones exhibited better optical power limiting behavior, suggesting their suitability for applications in controlling optical power (Naseema et al., 2010).

Antimycobacterial Activities

Research into hydrazones derived from 4-aminobenzoic acid has revealed compounds with significant activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications. One compound, in particular, showed more than 90% inhibition against M. tuberculosis H37Rv in preliminary screenings, highlighting the antimycobacterial potential of these derivatives (Ş. Küçükgüzel et al., 1999).

Synthesis Methodologies

Studies have also focused on the synthesis and reactions of compounds containing the nitrofuran ring, exploring various methods for creating derivatives with potential biological activities. These methodologies provide a foundation for further chemical modifications and the exploration of new therapeutic agents (Tadashi. Sasaki et al., 1971).

properties

IUPAC Name

N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O7/c1-26(2,3)17-27(4,5)18-10-12-24(22(14-18)31(35)36)37-16-25(32)29-28-15-19-11-13-23(38-19)20-8-6-7-9-21(20)30(33)34/h6-15H,16-17H2,1-5H3,(H,29,32)/b28-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSBSYMFVPLHLP-RWPZCVJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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